A Comprehensive Technical Guide to 3-(Difluoromethoxy)aniline and its Hydrochloride Salt: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 3-(Difluoromethoxy)aniline and its Hydrochloride Salt: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-(difluoromethoxy)aniline, a critical building block in medicinal chemistry. We will explore its chemical and physical properties, safety considerations, and its significant role in the development of novel therapeutics. Furthermore, this document will address its hydrochloride salt form, offering insights into its preparation and expected characteristics.
Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance the pharmacological profile of lead compounds. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention for its unique ability to modulate key physicochemical properties.[1] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy moiety can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities. This is attributed to its capacity to serve as a hydrogen bond donor, which can lead to improved binding affinity and selectivity for biological targets.
The presence of the -OCHF₂ group can also confer several other advantages, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, leading to a longer in vivo half-life.
-
Improved Lipophilicity and Bioavailability: The difluoromethoxy group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.
3-(Difluoromethoxy)aniline, by incorporating this valuable functional group into a versatile aniline scaffold, presents itself as a key intermediate for the synthesis of a wide range of biologically active molecules.
Core Compound Identification and Properties
While the hydrochloride salt is a common formulation for amine-containing active pharmaceutical ingredients, the primary commercially available and characterized compound is the free base, 3-(difluoromethoxy)aniline.
CAS Number: 22236-08-4[2][3][4][5]
Synonyms:
Physicochemical Properties of 3-(Difluoromethoxy)aniline
The following table summarizes the key physical and chemical properties of 3-(difluoromethoxy)aniline.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇F₂NO | [2][3][5] |
| Molecular Weight | 159.13 g/mol | [3][5] |
| Appearance | Colorless to light yellow or light orange to yellow to green clear liquid | [4][6] |
| Boiling Point | 201-202 °C (lit.) | [2][3][6] |
| Density | 1.276 g/mL at 25 °C (lit.) | [2][3][6] |
| Refractive Index | n20/D 1.5100 (lit.) | [2][3][6] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [6] |
Synthesis and Chemical Reactivity
3-(Difluoromethoxy)aniline serves as a versatile precursor in organic synthesis. A plausible laboratory-scale synthesis involves the reaction of 3-aminophenol with a difluoromethylating agent.
A general representation of a potential synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for 3-(difluoromethoxy)aniline.
The aniline functionality of 3-(difluoromethoxy)aniline allows for a wide range of subsequent chemical transformations, including but not limited to:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form corresponding amides.
-
Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).
-
N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.
-
Electrophilic aromatic substitution: The amino group is an activating, ortho-, para-director, though the difluoromethoxy group is deactivating. This interplay will influence the regioselectivity of reactions such as halogenation, nitration, and sulfonation.
The Hydrochloride Salt: 3-(Difluoromethoxy)aniline Hydrochloride
While a specific CAS number for 3-(difluoromethoxy)aniline hydrochloride is not readily found in major chemical databases, its formation and properties can be reliably inferred. The hydrochloride salt is prepared by reacting the free base, 3-(difluoromethoxy)aniline, with hydrochloric acid.
Caption: Experimental workflow for the preparation of the hydrochloride salt.
The conversion to the hydrochloride salt is often desirable in drug development for several reasons:
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Improved Solubility: Hydrochloride salts are generally more water-soluble than their corresponding free bases, which can be advantageous for formulation and bioavailability.
-
Enhanced Stability: The salt form can be more crystalline and less prone to degradation than the free base.
-
Ease of Handling: Crystalline solids are often easier to handle, purify, and weigh accurately than liquids or oils.
Based on the properties of the free base and general characteristics of aniline hydrochlorides, the following properties can be anticipated for 3-(difluoromethoxy)aniline hydrochloride:
| Property | Expected Characteristic | Rationale |
| Appearance | White to off-white solid | Aniline hydrochlorides are typically crystalline solids. |
| Melting Point | Significantly higher than the free base | Salt formation introduces strong ionic interactions, increasing the melting point. |
| Solubility | Increased solubility in polar protic solvents (e.g., water, ethanol) | The ionic nature of the salt enhances its interaction with polar solvents. |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(difluoromethoxy)aniline and its derivatives. The following information is based on available safety data sheets for the free base.
Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
Applications in Drug Discovery and Development
The true value of 3-(difluoromethoxy)aniline lies in its application as a key intermediate in the synthesis of complex molecular architectures for drug discovery. The strategic placement of the difluoromethoxy group at the meta-position of the aniline ring provides a unique substitution pattern for medicinal chemists to explore.
An illustrative, though hypothetical, workflow for the integration of 3-(difluoromethoxy)aniline into a drug discovery program is presented below.
Caption: A conceptual workflow for utilizing 3-(difluoromethoxy)aniline in a drug discovery cascade.
The difluoromethyl and difluoromethoxy groups have been incorporated into a number of approved drugs and clinical candidates, highlighting their importance in modern medicinal chemistry.[1] The use of 3-(difluoromethoxy)aniline allows for the facile introduction of this key pharmacophore into novel chemical entities.
Conclusion
3-(Difluoromethoxy)aniline is a valuable and versatile building block for the synthesis of novel compounds, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the difluoromethoxy group, allow for the fine-tuning of molecular characteristics to enhance biological activity and pharmacokinetic profiles. While the free base is the most commonly available form, its hydrochloride salt can be readily prepared to potentially improve solubility and handling. A thorough understanding of its properties, reactivity, and safety is essential for its effective and safe utilization in research and development.
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Eastgate, M. D., et al. (2011). An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. Organic Process Research & Development, 16(2), 251-257. [Link]
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Li, J. J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8843. [Link]
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